Methyl 7-ketocholate Methyl 7-ketocholate
Brand Name: Vulcanchem
CAS No.: 10538-65-5
VCID: VC21288204
InChI: InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-19,21,23,26,28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,21+,23+,24+,25-/m1/s1
SMILES: CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C
Molecular Formula: C25H40O5
Molecular Weight: 420.6 g/mol

Methyl 7-ketocholate

CAS No.: 10538-65-5

Cat. No.: VC21288204

Molecular Formula: C25H40O5

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-ketocholate - 10538-65-5

Specification

CAS No. 10538-65-5
Molecular Formula C25H40O5
Molecular Weight 420.6 g/mol
IUPAC Name methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Standard InChI InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-19,21,23,26,28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,21+,23+,24+,25-/m1/s1
Standard InChI Key BCPZDSVCYKERMU-CDKLUHQYSA-N
Isomeric SMILES C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
SMILES CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C
Canonical SMILES CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C

Introduction

Chemical Structure and Physical Properties

Methyl 7-ketocholate, also known as Methyl-7-keto-3a,12a-dihydroxy-5b-cholanoate, features a steroid backbone with a ketone group at the C-7 position and a methyl ester group at the terminal carboxylic acid . The compound has the molecular formula C25H40O5, indicating its complex structure with multiple functional groups.

Based on data from related compounds, we can infer the following physical properties for Methyl 7-ketocholate:

PropertyValue
Molecular FormulaC25H40O5
Molecular Weight~420.59 g/mol
Physical StateCrystalline solid
Melting Point~107-110°C
Boiling Point~505°C at 760 mmHg
Density~1.1 g/cm³
Flash Point~162°C

The compound contains hydroxyl groups at positions 3 and 12, which contribute to its amphipathic nature, allowing it to interact with both hydrophilic and hydrophobic environments . This characteristic is essential for its potential biological activities and pharmaceutical applications.

Biochemical Significance in Steroid Metabolism

Methyl 7-ketocholate represents an important intermediate in the metabolic pathways of bile acids. In biological systems, bile acids undergo various transformations, including oxidation at specific positions like C-7, which leads to the formation of 7-keto derivatives.

Metabolic Pathways and Transformations

The metabolism of bile acids involves several enzyme-catalyzed reactions. In particular, the oxidation of the 7-hydroxyl group in bile acids like cholate can lead to the formation of 7-keto derivatives . This oxidation is often catalyzed by hydroxysteroid dehydrogenases, which are crucial enzymes in steroid metabolism.

The microbial degradation of bile salts provides insights into the metabolism of compounds like Methyl 7-ketocholate. Bacteria such as those belonging to the Sphingomonadaceae family employ specific pathways for bile salt degradation . These degradation pathways often involve oxidation of the steroid nucleus, side-chain degradation via β-oxidation, and cleavage of the steroid rings .

Relation to Bile Acid Metabolism

In the context of bile acid metabolism, compounds like Methyl 7-ketocholate are significant as they represent modified bile acids that may have altered biological activities. The presence of a ketone group at C-7 instead of a hydroxyl group changes the compound's polarity, hydrogen-bonding capabilities, and interaction with cellular components.

Comparative Analysis with Related Compounds

Comparison with 7-Ketocholesterol

7KC affects cellular membranes by creating surface packing defects, leading to increased permeability and calcium influx that can induce apoptosis . It also activates NADPH oxidase, leading to reactive oxygen species (ROS) generation and oxidative stress . Given the structural similarities, Methyl 7-ketocholate might exhibit similar membrane interactions, although likely modulated by the presence of its methyl ester group and different hydroxylation pattern.

Relationship to Other Bile Acid Derivatives

Methyl 7-ketocholate shares structural features with several bile acid derivatives. The table below compares key structural elements:

CompoundC-3 PositionC-7 PositionC-12 PositionSide Chain
Methyl 7-ketocholate3α-hydroxyl7-keto12α-hydroxylMethyl ester
7-Ketolithocholic Methyl ester3α-hydroxyl7-keto-Methyl ester
Cholate3α-hydroxyl7α-hydroxyl12α-hydroxylCarboxylic acid

This comparison highlights the distinct features of Methyl 7-ketocholate and its relationship to other bile acid derivatives with varying patterns of oxygenation and side-chain modifications .

Bacterial Degradation Pathways

Research on bacterial degradation of bile salts provides insights into the potential metabolic fate of compounds like Methyl 7-ketocholate in environmental and microbiological contexts.

Enzymatic Transformations

Bacterial species, particularly those in the Sphingomonadaceae family, have evolved specialized pathways for degrading bile salts. These pathways often involve initial A-ring oxidation leading to Δ4-3-keto intermediates, followed by further transformations including side-chain degradation .

The degradation pathway typically involves:

  • Oxidation of the A-ring to form Δ4-3-keto intermediates

  • Side-chain degradation via β-oxidation and aldolytic reactions

  • 9α-hydroxylation by the monooxygenase complex KshAB

  • B-ring cleavage leading to 9,10-seco-steroids

  • Further degradation through hydroxylation and meta-cleavage of the A-ring

These bacterial degradation pathways are significant for understanding the environmental fate of steroid compounds and may also provide insights into potential biotransformation strategies for Methyl 7-ketocholate.

Novel Metabolites and Intermediates

Recent research has identified novel metabolites in the bacterial degradation of bile salts. For instance, a compound named 4-methyl-3-deoxy-1,9,12-trihydroxyestra-1,3,5(10)7-tetraene-6,17-dione (MDTETD) has been identified as an intermediate with an unusual ring structure featuring a 180° rotated aromatic A-ring . Such findings highlight the complex transformations these steroidal compounds can undergo during microbial degradation.

Analytical Methods and Detection Techniques

The analysis and detection of steroid compounds like Methyl 7-ketocholate typically involve chromatographic techniques coupled with various detection methods.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for separating and quantifying steroid compounds. For compounds like Methyl 7-ketocholate, reverse-phase HPLC with suitable detection methods would be appropriate due to its moderate polarity.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides valuable structural information for steroid compounds. Techniques like HSQC, HMBC, NOESY, and COSY are essential for elucidating the complex structures of steroids and their metabolites . Mass spectrometry (MS) is another powerful technique for identifying and characterizing steroid compounds, offering information about molecular weight and fragmentation patterns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator